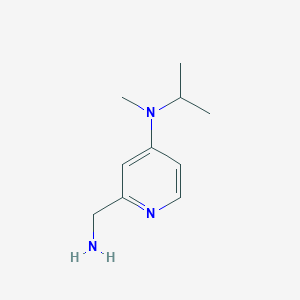
2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyridine ring and the aminomethyl group makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine typically involves the reaction of 4-chloromethylpyridine with isopropylamine and formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aminomethyl group. The reaction conditions usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, methanol).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biological pathways they regulate. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in the enzyme’s active site, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the N-methyl and isopropyl groups, making it less sterically hindered and potentially less selective in its interactions.
N-Methyl-4-aminopyridine: Similar in structure but lacks the aminomethyl group, affecting its reactivity and binding properties.
4-(Aminomethyl)pyridine: Similar but lacks the N-methyl and isopropyl groups, which can influence its solubility and biological activity.
Uniqueness
2-(Aminomethyl)-N-methyl-N-(propan-2-YL)pyridin-4-amine is unique due to the presence of both the N-methyl and isopropyl groups, which enhance its steric properties and potentially improve its selectivity and binding affinity in biological systems. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methyl-N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)13(3)10-4-5-12-9(6-10)7-11/h4-6,8H,7,11H2,1-3H3 |
InChI Key |
TXSXHRWKLGLWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC(=NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


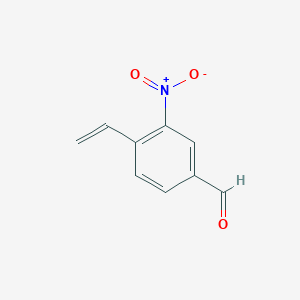
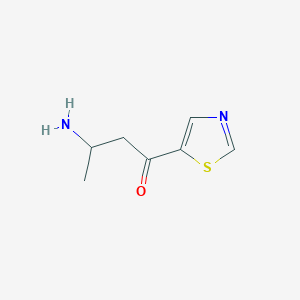

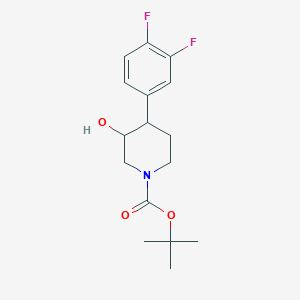
![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
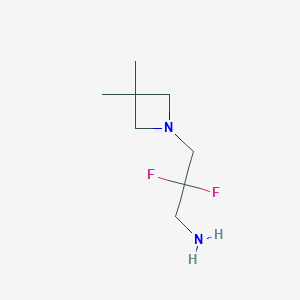
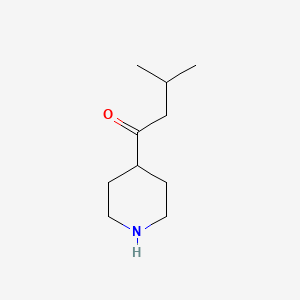
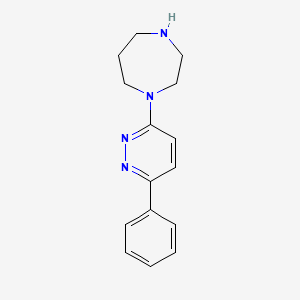
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
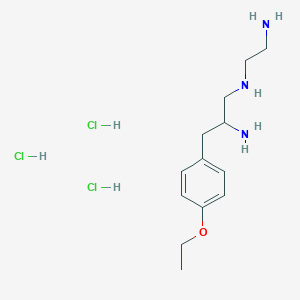
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine](/img/structure/B15253487.png)


